2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
CAS No.: 1448137-40-3
Cat. No.: VC4620280
Molecular Formula: C18H21NO2S2
Molecular Weight: 347.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448137-40-3 |
|---|---|
| Molecular Formula | C18H21NO2S2 |
| Molecular Weight | 347.49 |
| IUPAC Name | 2-ethylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C18H21NO2S2/c1-3-23-17-7-5-4-6-15(17)18(21)19-12-16(20)13-8-10-14(22-2)11-9-13/h4-11,16,20H,3,12H2,1-2H3,(H,19,21) |
| Standard InChI Key | YVHNKAGARPOBIE-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)SC)O |
Introduction
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a complex organic compound with the CAS number 1448137-40-3. It features a benzamide backbone with an ethylthio group and a hydroxyethyl side chain linked to a methylthiophenyl moiety. This compound's structure suggests potential applications in pharmaceutical or chemical research due to its diverse functional groups.
Synthesis and Preparation
The synthesis of 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful selection of starting materials and reaction conditions to achieve the desired structure.
Biological and Chemical Significance
Although specific biological or chemical activities of 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide are not well-documented, compounds with similar structures have shown potential in various fields:
-
Antimicrobial Activity: Compounds with thio and hydroxy groups can exhibit antimicrobial properties by interacting with biological targets.
-
Anticancer Activity: The presence of aromatic rings and functional groups may allow these compounds to interact with proteins or enzymes involved in cancer cell proliferation.
Research Findings and Future Directions
Given the lack of specific research findings on 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, future studies could focus on its synthesis optimization, biological activity screening, and structural modification to enhance its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume